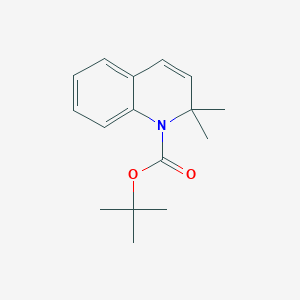

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

Descripción

Propiedades

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-89-6 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides.

Mode of Action

This compound interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process.

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability.

Result of Action

The primary result of the action of this compound is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent. .

Análisis Bioquímico

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides. The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies.

Actividad Biológica

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (Boc-DHQ) is a compound with significant potential in medicinal chemistry due to its role as a protecting reagent for various acidic substrates. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and cellular effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 179898-89-6

- Purity : Typically around 95% .

Boc-DHQ primarily acts as a tert-butoxycarbonylation protecting reagent. It interacts with acidic substrates such as phenols, amines, and carboxylic acids by adding a tert-butoxycarbonyl group. This modification protects these substrates from unwanted reactions during synthetic processes, which can influence their reactivity and biological properties .

Cellular Effects

While detailed studies on the cellular effects of Boc-DHQ are sparse, it is hypothesized that its role in modifying biochemical properties of various biomolecules could impact:

- Cell Signaling Pathways : By altering the structure of signaling molecules.

- Gene Expression : Potentially influencing transcription factors through covalent modifications.

- Enzyme Activity : Modifying enzyme substrates may affect metabolic pathways .

Table 1: Summary of Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Protecting Reagent | Effective for phenols and carboxylic acids in organic synthesis. |

| Biochemical Modifications | Alters biochemical properties of substrates leading to potential therapeutic applications. |

| Antimicrobial Potential | Limited studies suggest possible antimicrobial activity; further investigation required. |

Case Studies

-

Synthesis and Antimicrobial Activity :

A study investigated novel derivatives related to Boc-DHQ for antimicrobial properties. While Boc-DHQ itself was not the primary focus, derivatives demonstrated varying degrees of activity against common pathogens . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict interactions between Boc-DHQ derivatives and biological targets. These studies suggest potential applications in drug design by identifying binding affinities with various receptors .

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline typically involves:

- Boc Protection : The introduction of the tert-butoxycarbonyl group to protect the amine during subsequent reactions.

- Cyclization Reactions : Utilizing quinoline derivatives and other reagents to achieve the desired bicyclic structure.

- Functionalization : Modifications that enhance biological activity or alter pharmacokinetic properties.

Applications in Medicinal Chemistry

This compound has shown potential in several areas:

Anticancer Activity

Recent studies have explored the compound's effectiveness against various cancer cell lines. For instance, derivatives of this compound were evaluated for their cytotoxic effects on human myeloma and hepatocellular carcinoma cells, showing promising results in selectively targeting tumor cells while sparing normal cells .

Modulators of Biological Targets

The compound has been investigated as a modulator of ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance. This application is particularly relevant in enhancing the efficacy of existing chemotherapy agents by improving their bioavailability .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study published in 2015, derivatives of this compound were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications to the quinoline structure significantly enhanced cytotoxic effects against human myeloma cells while demonstrating lower toxicity towards normal fibroblast cells .

Case Study 2: Mechanistic Insights

A recent investigation focused on the mechanism of action of this compound as an ABC transporter modulator. The study demonstrated that the compound could effectively inhibit the efflux activity of certain chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing therapeutic outcomes .

Comparación Con Compuestos Similares

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

- Structure: Features a Boc group at the 2-position and a tert-butoxy group at the 1-position on a dihydroisoquinoline scaffold .

- Synthesis : Prepared from N-(tert-butoxycarbonyl) phytosphingosine and iodinated intermediates via N-iodosuccinimide-mediated coupling .

- Applications: Acts as a chemoselective Boc-protecting reagent for amino acids, offering higher regioselectivity compared to Boc-DHQ .

Poly(1,2-dihydro-2,2,4-trimethylquinoline) (Antioxidant RD)

- Structure : A polymerized derivative with 2,2,4-trimethyl substitution .

- Synthesis: Produced via radical polymerization of 1,2-dihydro-2,2,4-trimethylquinoline monomers .

- Applications: Widely used as a rubber antioxidant (e.g., in tires) due to its thermal stability and radical-scavenging properties.

1,2-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)quinoline-6-carbonitrile

- Structure: Contains a 4-pyrrolidinone substituent and a cyano group at the 6-position .

- Applications : Used in medicinal chemistry as a kinase inhibitor precursor. The absence of a Boc group reduces steric hindrance, enabling easier functionalization at the 4-position compared to Boc-DHQ .

Comparative Data Table

Key Findings and Research Insights

Reactivity: Boc-DHQ undergoes hydroxylation at the 4-position to yield tetrahydroquinolin-4-ones, whereas BBDI facilitates Boc protection of amines without side reactions . Antioxidant RD’s polymerization imparts superior thermal stability, making it industrially preferable over monomeric Boc-DHQ .

Structural Impact on Function: The Boc group in Boc-DHQ enhances solubility in non-polar solvents, critical for chromatographic purification . The tert-butoxy group in BBDI sterically shields the reaction site, improving chemoselectivity .

Industrial vs. Laboratory Use :

- Boc-DHQ and BBDI are niche laboratory reagents, while Antioxidant RD is mass-produced for rubber manufacturing .

Métodos De Preparación

Skraup Reaction with Acetone

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted to produce 1,2-dihydro-2,2-dimethylquinoline. In this method, aniline derivatives react with acetone under acidic conditions to form the dihydroquinoline scaffold. For example, a patent by Nesota (CN102026999) details the condensation of 3,3-dimethoxyazetidine with di-tert-butyl dicarbonate in methylene chloride, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine as an intermediate. While this example focuses on azetidine derivatives, the principles extend to quinoline systems.

Key conditions include:

-

Catalyst : Triethylamine (12.9 g, 128.1 mmol)

-

Solvent : Methylene chloride (50 mL)

-

Temperature : 10–40°C

The dimethyl groups at the 2-position originate from acetone, which participates in cyclization. However, this method requires careful control of acidity to avoid over-oxidation to fully aromatic quinolines.

Doebner-Miller Synthesis

The Doebner-Miller reaction employs α,β-unsaturated aldehydes (e.g., acetaldehyde) to construct dihydroquinolines. A study isolating 1,2-dihydroquinolines from this reaction demonstrated that extending the room-temperature reaction time and increasing acid concentration prior to heating improves yields. For 2,2-dimethyl variants, acetone replaces acetaldehyde, aligning with Skraup-like mechanisms.

Optimized Protocol :

-

Reactants : Aniline, acetone (3 equivalents)

-

Acid Catalyst : 6 M HCl

-

Reaction Time : 24 hours at room temperature, followed by 1 hour reflux

This method avoids hazardous oxidants like nitrobenzene, making it environmentally preferable to classical Skraup conditions.

Introduction of the Boc Protecting Group

Boc Protection of the Amine Nitrogen

After forming the dihydroquinoline core, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). The patent CN111362852A describes a representative procedure:

-

Reaction Setup :

-

Workup :

Comparative Analysis of Methods

Efficiency and Environmental Impact

| Method | Catalyst | Solvent | Yield | Hazardous Byproducts |

|---|---|---|---|---|

| Skraup (Modified) | H₂SO₄, Triethylamine | Methylene Chloride | 85–91% | Dioxane, DMSO |

| Doebner-Miller | HCl | Mineral Oil | 80–85% | None |

The Doebner-Miller method minimizes toxic solvents, while the Skraup modification achieves higher yields but requires stringent solvent disposal.

Side Reactions and Mitigation

-

Over-Oxidation : Prolonged heating converts dihydroquinolines to quinolines. Using milder acids (e.g., citric acid) and controlled reflux times mitigates this.

-

Incomplete Boc Protection : Excess Boc anhydride (1.5–2 equivalents) and slow addition rates improve conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, and how do reaction conditions influence yield and selectivity?

Methodological Answer: The synthesis of dihydroquinoline derivatives often employs condensation reactions between aromatic amines and ketones, catalyzed by Lewis or Brønsted acids (e.g., Bi(OTf)₃, as in ). Microwave-assisted synthesis under controlled temperatures (e.g., 3 hours at 425–426 K) can achieve yields >90% . Key variables include:

- Catalyst choice : Bi(OTf)₃ enhances regioselectivity compared to traditional acids like HCl .

- Solvent polarity : Acetonitrile improves solubility of intermediates, reducing side-product formation .

- Stoichiometry : Excess methyl pyruvate (2.2 eq) drives the reaction to completion .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray crystallography : Determines conformation (e.g., sofa-like puckering in dihydroquinoline rings with puckering parameters QT = 0.348 Å, θ = 49.3° ).

- NMR : <sup>1</sup>H NMR confirms tert-butoxycarbonyl (Boc) group presence via singlet peaks at δ 1.4–1.5 ppm for t-butyl protons .

- IR spectroscopy : C=O stretches at ~1700 cm⁻¹ verify Boc functionality .

Table 1: Key Spectral Data for Structural Validation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| X-ray | Puckering parameters (QT, θ) | |

| <sup>1</sup>H NMR | δ 1.4–1.5 ppm (t-butyl) | |

| IR | ~1700 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxycarbonyl group influence the reactivity of 1,2-dihydroquinoline derivatives in further functionalization?

Methodological Answer: The Boc group acts as a steric shield, directing electrophilic substitutions to less hindered positions (e.g., C4 or C6 of the quinoline ring). Computational studies (DFT) can map electron density distributions to predict regioselectivity . Experimental validation involves:

- Competitive reactions : Comparing Boc-protected vs. unprotected derivatives in Friedel-Crafts alkylation .

- Kinetic studies : Monitoring reaction rates under varying temperatures to assess steric hindrance effects .

Q. What strategies resolve contradictions in reported reaction yields for dihydroquinoline derivatives across different catalytic systems?

Methodological Answer: Discrepancies often arise from:

- Catalyst loading : Bi(OTf)₃ at 5 mol% achieves higher yields than stoichiometric HCl .

- Reaction time : Microwave irradiation reduces side reactions (3 hours vs. 12 hours for conventional heating) .

- Purification methods : Flash chromatography (EtOAc:Cyclohexane 1:2) minimizes product loss compared to recrystallization alone .

Table 2: Yield Optimization Variables

| Variable | Optimal Condition | Yield Increase | Reference |

|---|---|---|---|

| Catalyst | Bi(OTf)₃ (5 mol%) | +30% | |

| Solvent | Acetonitrile | +15% | |

| Heating method | Microwave irradiation | +25% |

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

Methodological Answer:

- DFT calculations : Simulate Boc group cleavage kinetics under acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/THF) conditions .

- pKa analysis : Predict protonation sites using software like SPARTAN, correlating with experimental stability assays .

Q. What are the challenges in characterizing byproducts from dihydroquinoline synthesis, and how can they be mitigated?

Methodological Answer: Common byproducts include:

- Over-oxidized quinoline : Detectable via HPLC-MS (retention time shifts) .

- Dimerization products : Identified through MALDI-TOF mass spectrometry .

Mitigation strategies: - Inert atmosphere : Reduces oxidation during synthesis .

- Low-temperature quenching : Prevents post-reaction degradation .

Data-Driven Research Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at 10–100 µM concentrations .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups) and compare IC50 values .

Q. What analytical techniques are critical for resolving ambiguities in dihydroquinoline crystal packing and hydrogen-bonding networks?

Methodological Answer:

- Single-crystal XRD : Resolves intermolecular N–H···O hydrogen bonds (e.g., infinite chains along the b-axis in orthorhombic Pbca crystals) .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking vs. H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.